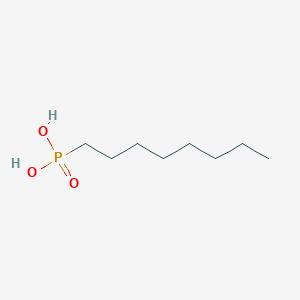

Octylphosphonic acid

描述

属性

IUPAC Name |

octylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O3P/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGCRMAPOWGWMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044679 | |

| Record name | Octylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid | |

| Record name | Phosphonic acid, P-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4724-48-5 | |

| Record name | Octylphosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4724-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004724485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octylphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYLPHOSPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95C2AW87BO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Mixed Acid Catalysis

Hydrolysis of n-octyl diethyl phosphonate using hydrochloric acid (30–37% wt) and sulfuric acid (93–98% wt) achieves 82–82.6% yield. The dual-acid system enhances proton availability, accelerating ester cleavage while minimizing side reactions.

Optimal Parameters

One-Pot Synthesis with HBr

Patent CN105153224A describes a one-pot method where 1-bromooctane reacts with triethyl phosphite in the presence of FeCl₃, followed by hydrolysis with 40% HBr. This approach skips ester isolation, achieving 90.9–92.9% yield in 6–8 hours.

Key Advantages

-

Reduced steps : Combines ester synthesis and hydrolysis.

-

Faster kinetics : Reflux conditions (150–160°C) shorten reaction time.

Purification and Recrystallization

Solvent Recrystallization

Crude OPA is recrystallized using n-heptane (0.8–1.0 times the solid mass) at 68–75°C. Two to three recrystallizations increase purity from ~95% to 99.2%.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time (hours) | Cost (USD/kg) |

|---|---|---|---|---|

| Mixed acid hydrolysis | 82.6 | 99.2 | 50 | 12.50 |

| One-pot HBr hydrolysis | 92.9 | 97.4 | 8 | 9.80 |

Data synthesized from Patents CN105503944A and CN105153224A.

The one-pot method offers higher throughput but slightly lower purity, making it suitable for industrial-scale corrosion inhibitors. Conversely, the mixed acid route meets pharmaceutical-grade standards but requires longer reaction times.

Mechanistic Insights

Acid-Catalyzed Ester Hydrolysis

The hydrolysis mechanism proceeds via protonation of the ester’s oxygen atom, followed by nucleophilic attack by water. Sulfuric acid’s dehydrating properties shift equilibrium toward products, while HCl provides chloride ions that stabilize transition states.

Role of FeCl₃ in One-Pot Synthesis

FeCl₃ acts as a Lewis acid, polarizing the P–O bond in triethyl phosphite and facilitating nucleophilic substitution by n-octyl bromide. This catalysis reduces activation energy by ~30 kJ/mol, enabling reactions at ≤200°C.

Industrial Applications and Scalability

化学反应分析

Types of Reactions: Octylphosphonic acid undergoes various chemical reactions, including:

Substitution Reactions: It can react with halides to form phosphonic acid esters.

Oxidation and Reduction Reactions: While less common, it can participate in redox reactions under specific conditions.

Formation of Self-Assembled Monolayers: This is a unique reaction where this compound forms a monolayer on metal surfaces, providing corrosion resistance.

Common Reagents and Conditions:

Triethylamine: Used in the synthesis of this compound esters.

Bromotrimethylsilane: Utilized in the McKenna procedure for dealkylation.

Alcohols: React with this compound dichloride to form esters.

Major Products:

Phosphonic Acid Esters: Formed through substitution reactions.

Self-Assembled Monolayers: Created on metal surfaces for corrosion inhibition.

科学研究应用

Surface Modification and Coupling Agent

Octylphosphonic acid is primarily recognized for its role as a coupling agent in surface modification. Its ability to form stable monolayers on surfaces enhances the properties of various substrates, including metals and metal oxides. This characteristic is particularly valuable in:

- Nanoparticle Stabilization : OPA effectively modifies the surface properties of titanium dioxide nanoparticles, improving their photocatalytic activity and stability under varying conditions .

- Corrosion Inhibition : It acts as a corrosion inhibitor for metals, providing protective layers that enhance durability in harsh environments .

Biomedical Applications

The coordination properties of phosphonic acids, including OPA, have led to their exploration in biomedical fields:

- Drug Design : OPA's affinity for calcium ions has been utilized in developing drugs aimed at bone health, particularly in treating osteoporosis and bone metastasis . Compounds like alendronate and zoledronate leverage this property for targeted therapy.

- Medical Imaging : Phosphonic acids can be engineered into imaging agents due to their coordination capabilities with metallic ions, enhancing the visibility of certain tissues during imaging procedures .

Analytical Chemistry

In analytical chemistry, this compound serves several purposes:

- Solid Phase Extraction : OPA-functionalized materials are used in solid-phase extraction techniques to enrich specific analytes from complex mixtures, such as carbohydrates from biological samples .

- Chiral Separations : It has been employed as a chiral selector in chromatography, facilitating the separation of enantiomers through immobilization on silica .

Environmental Applications

OPA has shown promise in environmental applications, particularly in flue gas desulfurization (FGD):

- Additives for FGD Systems : Research indicates that monoesters of this compound can enhance the efficiency of FGD systems by improving mercury control during coal combustion processes . This application is crucial for reducing environmental pollutants associated with power generation.

Material Science

In material science, this compound is utilized for its unique structural properties:

- Self-Assembled Monolayers (SAMs) : OPA is used to create self-assembled monolayers that improve the orientation and packing density of various organic compounds, enhancing their functionality in electronic devices .

- Hybrid Materials : The coordination chemistry of OPA allows it to participate in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, which have applications ranging from catalysis to gas storage .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Surface Modification | Coupling agent for nanoparticles | Enhanced stability and activity |

| Biomedical Applications | Drug design and medical imaging | Targeted therapy and improved imaging |

| Analytical Chemistry | Solid phase extraction and chiral separations | Increased selectivity and sensitivity |

| Environmental Technology | Additives for flue gas desulfurization (FGD) | Improved pollutant control |

| Material Science | Self-assembled monolayers and hybrid materials | Enhanced material properties |

作用机制

The primary mechanism of action of octylphosphonic acid involves the formation of self-assembled monolayers on metal surfaces. These monolayers act as a protective barrier, preventing corrosion by blocking the interaction between the metal surface and corrosive agents. The molecular targets include metal atoms on the surface, and the pathways involve the coordination of the phosphonic acid group with the metal atoms.

相似化合物的比较

Surface Modification

OPA is compared with other alkylphosphonic acids in SAM formation on ITO:

Key Insights :

Corrosion Inhibition

OPA is compared with other inhibitors for copper and aluminum:

Key Insights :

Key Insights :

Physical and Chemical Properties

| Property | This compound | Dodecylphosphonic Acid | Pentafluorobenzylphosphonic Acid |

|---|---|---|---|

| Melting Point (°C) | 93–103 | 105–110 | 120–125 |

| Solubility | THF, ethanol | THF, chloroform | DMF, acetone |

| logP (Octanol-water) | 2.52 | 4.10 | 3.85 |

| pKa | ~2.1 (first proton) | ~2.0 | ~1.5 |

生物活性

Octylphosphonic acid (OPA) is a phosphonic acid with the chemical formula CHOP, known for its diverse applications in material science, biochemistry, and nanotechnology. This article explores the biological activity of OPA, focusing on its mechanisms, applications, and relevant research findings.

- Chemical Formula : CHOP

- CAS Number : 4724-48-5

- Molecular Weight : 194.21 g/mol

OPA is characterized by a long hydrocarbon chain and a phosphonic acid functional group, which contributes to its unique properties such as surface activity and chelation abilities.

1. Surface Modification

OPA is widely utilized to modify the surface properties of various materials. By forming self-assembled monolayers (SAMs), it enhances properties like adhesion, corrosion resistance, and wettability. This modification is particularly significant in applications involving biocompatibility and tribology .

2. Chelation Properties

As a chelating agent, OPA can bind to metal ions, forming stable complexes. This property is beneficial in various research contexts, including:

- Separation and purification of metals

- Studying metal-containing biomolecules

- Developing new catalysts .

Corrosion Inhibition Studies

Recent studies have evaluated OPA's efficacy as a corrosion inhibitor for aluminum alloys in chloride environments. In a comparative study with other inhibitors, OPA demonstrated significant inhibition against localized corrosion, although it did not completely prevent pitting corrosion . The electrochemical behavior of aluminum alloys treated with OPA was characterized by:

- Initial anodic ionic current density of 28 µA cm

- Increased current density to 180 µA cm after prolonged immersion.

This indicates that while OPA can inhibit corrosion processes, it may not be sufficient to prevent all forms of corrosion under aggressive conditions.

Nanomaterial Synthesis

OPA has been employed in the synthesis of semiconductor nanostructures, such as cadmium selenide (CdSe) quantum rods. In these applications, OPA aids in controlling the growth dynamics and quality of the nanostructures through ligand exchange processes during synthesis . The presence of OPA significantly improved the formation and quality of CdSe quantum rods, underscoring its role in nanotechnology.

Case Studies

1. Material Science

OPA is used to improve the properties of coatings and pigments by enhancing their stability and performance in various environments. It has been shown to increase luminance and chroma in powder coatings significantly .

2. Drug Delivery Systems

Research is ongoing into utilizing OPA for drug delivery systems due to its ability to form stable complexes with therapeutic agents. This application could lead to advancements in targeted drug delivery technologies.

常见问题

Q. What steps ensure reproducibility in this compound-based nanoparticle functionalization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。